8-Azidoadenosine 5'-monophosphate

Glycogen Phosphorylase Allosteric Regulation Enzyme Activation

8-Azidoadenosine 5'-monophosphate (8-N3-AMP) is a photoreactive analog of adenosine 5'-monophosphate (AMP), belonging to the class of 8-azidopurine nucleotides. This compound is characterized by an azido group at the 8-position of the adenine ring, enabling its use as a photoaffinity label for the covalent modification of AMP-binding proteins upon UV irradiation.

Molecular Formula C10H13N8O7P
Molecular Weight 388.23 g/mol
Cat. No. B1254399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidoadenosine 5'-monophosphate
Synonyms8-azidoadenosine 5'-monophosphate
Molecular FormulaC10H13N8O7P
Molecular Weight388.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C10H13N8O7P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(25-9)1-24-26(21,22)23/h2-3,5-6,9,19-20H,1H2,(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1
InChIKeyDHPCYOPKNHVUPP-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azidoadenosine 5'-monophosphate (8-N3-AMP) Procurement Guide: Photoaffinity Probe for AMP-Binding Proteins


8-Azidoadenosine 5'-monophosphate (8-N3-AMP) is a photoreactive analog of adenosine 5'-monophosphate (AMP), belonging to the class of 8-azidopurine nucleotides [1]. This compound is characterized by an azido group at the 8-position of the adenine ring, enabling its use as a photoaffinity label for the covalent modification of AMP-binding proteins upon UV irradiation [2]. As a tool compound, it is primarily utilized in biochemical research to map nucleotide-binding sites, study allosteric regulation, and identify interacting proteins [3].

Why 8-Azidoadenosine 5'-monophosphate Cannot Be Substituted by Generic AMP Analogs


The procurement of a generic AMP analog cannot functionally replace 8-azidoadenosine 5'-monophosphate (8-N3-AMP) for critical experimental workflows. 8-N3-AMP's defining feature is its capacity for UV light-triggered, irreversible covalent attachment to target proteins, a property absent in standard AMP, ATP, or non-photoreactive analogs [1]. This covalent modification enables precise, site-specific mapping of AMP-binding domains and the stable capture of transient protein-nucleotide interactions for downstream analysis, such as peptide sequencing or identification of novel binding partners, which is unattainable with reversible analogs [2]. Furthermore, the specific position of the azido group at the 8-position dictates its unique binding site selectivity and kinetic behavior compared to other azido-substituted nucleotides (e.g., 2-azido or 8-N3-cAMP), making substitution scientifically invalid for studies requiring an AMP-specific probe [3].

Quantitative Evidence for 8-Azidoadenosine 5'-monophosphate Differentiation: A Comparator-Based Analysis


Functional Mimicry of Natural AMP in Allosteric Enzyme Activation

8-Azidoadenosine 5'-monophosphate (8-N3-AMP) functions as a functional equivalent to the natural activator AMP for glycogen phosphorylase. It was demonstrated to replace AMP as an allosteric modifier of both phosphorylases a and b, with the pH optimum and the extent of activation being comparable to that observed with AMP [1]. The effects of 8-N3-AMP and AMP on phosphorylase b are additive when each is present at a concentration which gives less than 50% activation, further confirming its functional similarity [1].

Glycogen Phosphorylase Allosteric Regulation Enzyme Activation

Allosteric Inhibition of Fructose-1,6-Bisphosphatase

8-Azidoadenosine 5'-monophosphate (8-azido-AMP) acts as a direct allosteric inhibitor of fructose-1,6-bisphosphatase, mimicking the regulatory function of AMP. Photolysis of the enzyme with 8-azido-[14C]AMP results in a linear correlation between reagent incorporation and loss of enzyme activity [1]. Extrapolation to zero activity correlates with the incorporation of 3.7 mol of reagent per mol of enzyme, or approximately 0.9 per subunit, demonstrating a stoichiometric relationship between covalent modification and functional inactivation [1].

Fructose-1,6-Bisphosphatase Allosteric Inhibition Gluconeogenesis

Selective Irreversible Inhibition of Methotrexate Transport System

8-Azidoadenosine 5'-monophosphate (8-azido-AMP) acts as a competitive inhibitor of the methotrexate transport system in L1210 cells, with a Ki of 140 µM [1]. Upon UV irradiation, it irreversibly inhibits methotrexate uptake, with a half-maximal reduction in transport rate occurring at an 8-azido-AMP concentration of 65 µM [1]. The light-induced reaction is rapid, with a t1/2 of 2 minutes at 23°C under the described conditions [1].

Drug Transport Photoaffinity Labeling Carrier Proteins

Discrimination of Separate Nucleotide Binding Sites in CFTR

8-Azidoadenosine 5'-monophosphate (8-N3-AMP) and 8-azidoadenosine 5'-triphosphate (8-N3-ATP) were used to photolabel separate, distinct binding sites on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1]. Labeling of the AMP-binding site with 8-N3-AMP required the presence of ATP, while AMP enhanced photolabeling with 8-N3-ATP at ATP-binding site 2 [1]. This mutual influence demonstrates the compound's unique ability to probe complex, allosteric nucleotide interactions.

CFTR Adenylate Kinase Nucleotide Binding

Kinetic Specificity and Covalent Modification Site Identification in Transhydrogenase

8-Azidoadenosine 5'-monophosphate was used as an active-site-directed photoaffinity label for nicotinamide nucleotide transhydrogenase. In the dark, it was kinetically specific for the catalytic NAD(H)-binding site [1]. Upon light activation, its incorporation led to near 100% enzyme inactivation at a stoichiometry of approximately 1 mol label/mol transhydrogenase monomer [1]. Subsequent peptide mapping and sequencing identified the specific covalent modification site at Tyr-1006 within the 1001-1027 amino acid sequence [1].

Transhydrogenase NAD(H) Binding Site Peptide Mapping

Protection from Photoinactivation in ADP-Glucose Synthetase

8-Azidoadenosine 5'-monophosphate (8-N3AMP) acts as a reversible allosteric inhibitor of E. coli ADP-glucose synthetase in the dark, mimicking AMP [1]. Upon photolysis at 254 nm, it covalently modifies the enzyme, with photoincorporation linearly related to loss of catalytic activity up to at least 65% inactivation [1]. The substrate ADPG provides nearly 100% protection from photoinactivation, while the substrate ATP provides approximately 50% protection and the natural inhibitor AMP provides only about 30% protection [1].

ADP-Glucose Synthetase Allosteric Regulation Photoinactivation

High-Impact Research Applications for 8-Azidoadenosine 5'-monophosphate (8-N3-AMP)


Mapping AMP-Binding Sites on Purified Enzymes for Structure-Function Studies

8-Azidoadenosine 5'-monophosphate is ideal for identifying and mapping the precise AMP-binding site on purified enzymes of interest. Following the validated protocols for glycogen phosphorylase [1] and fructose-1,6-bisphosphatase [2], users can photolabel their target protein, digest it, and use mass spectrometry or Edman degradation to identify the modified peptide and residue. This application directly leverages the compound's ability to act as a functional AMP mimic while providing a covalent handle for downstream analysis.

Investigating Multi-Site Nucleotide-Binding Proteins Like CFTR and ABC Transporters

For complex proteins with multiple nucleotide-binding sites, such as CFTR [3], 8-N3-AMP provides a specific tool to dissect AMP-specific interactions separate from ATP-binding events. By using 8-N3-AMP in conjunction with 8-N3-ATP, researchers can map distinct binding sites and study their allosteric crosstalk, an analysis not possible with natural, non-photoreactive nucleotides.

Covalent Inhibition and Functional Knockout of Transport Systems

Researchers studying drug transport or metabolite uptake can utilize 8-N3-AMP to achieve irreversible, light-dependent inactivation of target carriers, as demonstrated with the methotrexate transport system [4]. This method enables the creation of stable, functional knockouts for cellular assays, allowing for the study of transport system contributions without the reversibility and potential washout issues associated with standard competitive inhibitors.

Determining Stoichiometry of Binding and Inactivation for Enzyme Mechanism Elucidation

8-Azidoadenosine 5'-monophosphate is a powerful tool for correlating active site occupancy with loss of function. As shown in studies with transhydrogenase [5] and fructose-1,6-bisphosphatase [2], the compound's covalent incorporation can be quantified and linearly correlated with inactivation. This allows for the precise determination of binding stoichiometry per functional unit, providing key mechanistic insights into enzyme catalysis and regulation.

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